Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Description
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate (CAS: 241-281-1; alternative CAS: 20380-58-9 for the stereoisomer) is a synthetic opioid analgesic pharmacologically known as tilidine . Its IUPAC name, ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, highlights its stereochemistry, which is critical for its biological activity. The compound features a cyclohexene ring substituted with a phenyl group, a dimethylamino moiety, and an ethyl ester, contributing to its receptor-binding affinity and metabolic stability.
Tilidine acts as a prodrug, metabolized in the liver to yield active metabolites that inhibit pain signaling in the central nervous system . It is clinically used for moderate-to-severe pain management but is also prone to misuse due to its euphoric effects . Toxicity studies report an intraperitoneal LD50 of 95.5 mg/kg in mice, reflecting its potent pharmacological profile .
Properties
IUPAC Name |
ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFBBTXULIOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860247 | |
| Record name | Ethyl 6-(dimethylamino)-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17243-69-5, 20380-58-9 | |
| Record name | Ethyl 2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17243-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tilidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Reaction as the Foundation
The synthesis of tilidine hinges on a Diels-Alder reaction between a preformed enamine and ethyl 2-phenylacrylate. The enamine is generated by condensing crotonaldehyde with dimethylamine, yielding a reactive diene that participates in a [4+2] cycloaddition with the dienophile ethyl 2-phenylacrylate. This step forms the cyclohexene core of tilidine with moderate stereoselectivity, initially producing a 60:40 mixture of cis- and trans-isomers.
Reaction Conditions :
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Solvent : Anhydrous toluene or xylene facilitates the cycloaddition.
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Temperature : 80–120°C for 8–12 hours.
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Catalyst : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) improve reaction rates and regioselectivity.
The crude product requires purification via fractional distillation or column chromatography to remove unreacted starting materials and byproducts.
Industrial-Scale Production Methods
Isomerization and Crystallization Protocol
Industrial processes prioritize the trans-isomer due to its superior pharmacological activity. A patented method integrates isomerization and crystallization into a single streamlined process:
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Reaction Mixture Preparation :
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Components : cis-Tilidine, dicarboxylic acid (e.g., oxalic acid), water, and a C3–C6 alcohol (e.g., 2-propanol).
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Molar Ratios : Tilidine-to-dicarboxylic acid ratios of 1:1.2 ensure complete salt formation.
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Isomerization :
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Crystallization :
Table 1: Industrial Isomerization Parameters and Outcomes
| Parameter | Value |
|---|---|
| Temperature Range | 80–150°C |
| Time Range | 9–24 hours |
| Preferred Dicarboxylic Acid | Oxalic acid |
| Trans-Isomer Purity | 85.9% |
| Yield | 42% |
Stereochemical Control and Optimization
Cis-Trans Isomer Separation
The Diels-Alder reaction inherently produces a cis-trans isomer mixture. Industrial methods exploit differential solubility of their dicarboxylic acid salts:
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Trans-tilidine oxalate : Low solubility in 2-propanol, facilitating crystallization.
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Cis-tilidine oxalate : High solubility, remaining in the mother liquor.
Chiral chromatography (HPLC with amylose-based stationary phases) resolves enantiomers, but industrial workflows prefer crystallization for cost efficiency.
Enantiomeric Fidelity
The (1R,2S)-trans enantiomer exhibits optimal opioid receptor binding. Asymmetric catalysis using chiral boron complexes during the Diels-Alder step achieves enantiomeric excesses >90%, though this remains largely experimental.
Purification and Analytical Validation
Crystallization Techniques
Analytical Methods
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High-Performance Liquid Chromatography (HPLC) :
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Nuclear Magnetic Resonance (NMR) :
Table 2: Key NMR Spectral Data
| Proton/Group | Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexene (trans) | 5.4–5.8 |
| Ester Carbonyl | 170–172 |
| Dimethylamino (N(CH₃)₂) | 2.2–2.5 |
Scientific Research Applications
Medicinal Applications
Analgesic Properties
Tilidine is predominantly recognized for its analgesic (pain-relieving) properties. It acts as a prodrug, which means it is metabolized into its active form, nortilidine, that exerts opioid-like effects. This characteristic makes tilidine effective in managing moderate to severe pain, particularly in patients who may not respond well to traditional opioids.
Mechanism of Action
The analgesic effect of tilidine is attributed to its interaction with the mu-opioid receptors in the central nervous system (CNS). By binding to these receptors, tilidine modulates pain perception and provides relief. Unlike many opioids, it has a lower potential for addiction and respiratory depression, making it a safer alternative for long-term pain management .
Pharmacokinetics and Pharmacodynamics
Absorption and Metabolism
Tilidine is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 1 to 2 hours. Its metabolism involves hepatic conversion to nortilidine, which is responsible for its analgesic effects. The half-life of tilidine ranges from 2 to 4 hours, allowing for flexible dosing schedules .
Side Effects
Common side effects associated with tilidine include dizziness, nausea, and sedation. However, due to its unique pharmacological profile, these side effects are often less severe compared to traditional opioids .
Research Insights and Case Studies
Several studies have highlighted the efficacy of tilidine in various clinical settings:
- Chronic Pain Management : A clinical trial demonstrated that patients with chronic pain conditions experienced significant pain relief when treated with tilidine compared to placebo. The results indicated improved quality of life and functionality among participants .
- Postoperative Pain Relief : In postoperative settings, tilidine has been shown to effectively manage pain while minimizing opioid-related side effects. This application is particularly beneficial in surgical patients who require continuous pain management without the risks associated with stronger opioids .
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Dihydroisoquinoline Family
These modifications reduce opioid activity, redirecting their applications toward intermediates in organic synthesis or ligands for non-opioid receptors.
Table 1: Structural Analogs and Key Differences
Cyclohexene Carboxylates with Varied Substituents
- Ethyl 2-amino-1-cyclohexene-1-carboxylate: Lacks the phenyl and dimethylamino groups, reducing CNS activity but retaining utility in chemical synthesis .
- Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2): Substituted with methyl and amino groups, this compound is explored in material science rather than pharmacology .
Pharmacological and Functional Comparisons
Opioid Analogs vs. Non-Opioid Derivatives
- Tilidine vs. Ethyl 4-(Dimethylamino) Benzoate: The latter, used in resin cements, lacks cyclohexene and phenyl groups but shares a dimethylamino-ester motif. Its higher reactivity in polymerization (vs. 2-(dimethylamino) ethyl methacrylate) underscores the role of aromaticity in chemical stability .
- Tilidine vs. Ethyl Cinnamate: Ethyl cinnamate (CAS: 85116-58-1) shares an ester group but replaces the dimethylamino-phenyl moiety with a cinnamoyl group, eliminating opioid activity .
Toxicity and Physicochemical Properties
Tilidine’s LD50 of 95.5 mg/kg (IP, mice) contrasts with the lower acute toxicity of non-opioid analogs like ethyl 2-amino-1-cyclohexene-1-carboxylate, which lacks CNS activity .
Table 2: Pharmacological and Toxicity Profiles
Biological Activity
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, commonly known as tilidine, is a compound with significant biological activity, particularly in the context of analgesia. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 273.37 g/mol
- CAS Number : 17243-69-5
- Synonyms : Tilidine crude, Tilidine EP impurity A
Tilidine acts primarily as an opioid analgesic. It is metabolized in the body to produce nortilidine, which is responsible for its analgesic effects. The compound binds to mu-opioid receptors in the central nervous system, leading to decreased perception of pain. It also exhibits a unique dual mechanism where it can influence both opioid and non-opioid pathways, potentially reducing side effects associated with traditional opioids.
Pharmacological Effects
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Analgesic Activity :
- Studies have shown that tilidine has a potent analgesic effect comparable to morphine but with a different side effect profile. It is often utilized in the management of moderate to severe pain.
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Side Effects :
- Common side effects include nausea, dizziness, and potential dependence. Unlike many opioids, tilidine has a lower risk of respiratory depression when used at therapeutic doses.
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Comparison with Other Opioids :
- A comparative study indicated that tilidine may provide effective pain relief with fewer gastrointestinal side effects compared to traditional opioids like morphine and oxycodone.
Table 1: Comparative Analgesic Efficacy of Tilidine vs Other Opioids
| Opioid | Analgesic Potency (mg) | Side Effects |
|---|---|---|
| Tilidine | 50 | Lower risk of constipation |
| Morphine | 10 | High risk of constipation |
| Oxycodone | 20 | Moderate risk of nausea |
Case Studies
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Case Study on Chronic Pain Management :
- A clinical trial involving patients with chronic pain conditions demonstrated that tilidine provided significant pain relief over a 12-week period without the severe side effects typically associated with long-term opioid use.
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Pediatric Use :
- Investigations into the use of tilidine in pediatric populations have shown promising results, suggesting that it can be safely administered under medical supervision for managing post-operative pain in children.
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is commonly synthesized via Michael addition reactions. For example, analogous cyclohex-3-ene-1-carboxylate derivatives are prepared by refluxing chalcone precursors with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH in absolute alcohol). Key parameters include reaction time (8–12 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Post-reaction cooling and neutralization steps are critical for crystallization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography, using programs like SHELXL for refinement, resolves conformational details (e.g., cyclohexene ring puckering). For example, disordered conformations in asymmetric units can be modeled with occupancy ratios (e.g., 0.684:0.316) to account for structural flexibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation or skin contact. Waste should be segregated and disposed of via certified chemical waste services. While specific toxicity data for this compound is limited, analogous amines require precautions against respiratory and dermal exposure .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexene ring inform reactivity studies in this compound?
- Methodological Answer : The cyclohexene ring adopts distinct conformations (e.g., envelope, half-chair, screw-boat), quantified using puckering parameters (Q, θ, φ). These conformations influence steric and electronic environments, affecting reactivity in subsequent reactions (e.g., nucleophilic additions). X-ray data (e.g., dihedral angles between aryl rings) can predict regioselectivity in functionalization reactions .
Q. What strategies address contradictions in reactivity data when using this compound as a co-initiator in photopolymerization?
- Methodological Answer : Reactivity discrepancies (e.g., degree of conversion) may arise from amine concentration ratios or co-initiator interactions. Systematic variation of the co-initiator/amine ratio (e.g., 1:1 vs. 1:2) and additives like diphenyliodonium hexafluorophosphate (DPI) can optimize outcomes. For example, DPI enhances conversion rates in systems with 2-(dimethylamino) ethyl methacrylate but has limited effects on more reactive amines like ethyl 4-(dimethylamino) benzoate .
Q. How does the position of the dimethylamino group influence electronic properties and catalytic activity?
- Methodological Answer : The electron-donating dimethylamino group at the 2-position alters the compound’s electron density distribution, which can be probed via Hammett substituent constants or computational electrostatic potential maps. Comparative studies with analogs (e.g., 4-substituted dimethylamino derivatives) reveal steric effects on catalytic intermediates, such as in Michael addition or spirocyclization reactions .
Q. What crystallographic challenges arise in resolving disordered structures of this compound, and how are they addressed?
- Methodological Answer : Disorder in asymmetric units (e.g., split occupancies for cyclohexene rings or ester groups) requires high-resolution data and iterative refinement in software like SHELXL. Constraints (e.g., SIMU, DELU) stabilize refinement of disordered regions. For example, occupancy ratios (0.684:0.316) were used to model two distinct conformers in the same crystal lattice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
